CID 15795163

Description

CID 15795163 is a unique chemical compound cataloged in the PubChem database. The absence of specific information precludes a detailed introduction to its chemical properties, synthesis pathways, or biological activity. This gap highlights the need for further primary research or access to specialized databases (e.g., PubChem, SciFinder) to retrieve authoritative data for this compound .

Properties

Molecular Formula |

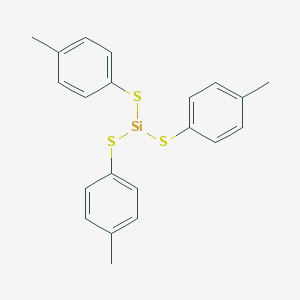

C21H21S3Si |

|---|---|

Molecular Weight |

397.7 g/mol |

InChI |

InChI=1S/C21H21S3Si/c1-16-4-10-19(11-5-16)22-25(23-20-12-6-17(2)7-13-20)24-21-14-8-18(3)9-15-21/h4-15H,1-3H3 |

InChI Key |

NSUVDZLRYSOQCG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S[Si](SC2=CC=C(C=C2)C)SC3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are also not well-documented. Typically, the industrial synthesis of similar compounds involves large-scale organic synthesis processes, which may include batch or continuous flow reactions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

The compound “CID 15795163” has several scientific research applications, including:

Chemistry: It is used in the study of organic synthesis and reaction mechanisms.

Biology: The compound is studied for its role in inducing apoptosis in tumor cells, making it a valuable tool in cancer research.

Medicine: Its potential therapeutic applications in cancer treatment are being explored.

Industry: The compound may have applications in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which the compound exerts its effects involves the induction of apoptosis in tumor cells. This process is mediated through specific molecular targets and pathways, including the activation of caspases and the regulation of pro-apoptotic and anti-apoptotic proteins. The compound interacts with cellular components to trigger programmed cell death, which is a crucial mechanism in cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

For example:

Example Comparison Framework

Key Observations from Analogous Studies

Structural Modifications Enhance Activity : Derivatives like 3-O-caffeoyl betulin (CID 10153267) and 30-methyl-oscillatoxin D (CID 185389) show that functional group additions (e.g., caffeoyl or methyl groups) improve solubility, target affinity, or metabolic stability compared to parent compounds .

Mechanistic Divergence : Betulin-derived inhibitors primarily target transport proteins, whereas oscillatoxins exhibit cytotoxicity via membrane disruption or enzymatic inhibition .

Dose-Dependent Effects : Inhibitory or cytotoxic effects are concentration-dependent, with significant variations in IC₅₀ values across compound classes .

Critical Limitations in Available Evidence

No Direct Data for CID 15795163: The evidence lacks structural, synthetic, or functional data for this compound, making comparisons speculative.

Methodological Disparities : Studies like those on betulin derivatives (CID 72326, 10153267) and oscillatoxins (CID 101283546, 185389) use distinct experimental models (e.g., in vitro transport assays vs. cytotoxicity screens), complicating cross-class comparisons .

Incomplete Mechanistic Insights : While inhibitory or cytotoxic effects are reported, detailed molecular interactions (e.g., binding sites, pharmacokinetics) are often omitted .

Recommendations for Future Research

Primary Data Retrieval : Access PubChem or SciFinder to obtain structural and bioactivity data for CID 15795162.

Targeted Assays : Conduct comparative studies using standardized assays (e.g., enzyme inhibition, cell viability) to evaluate this compound against analogs like betulin derivatives or oscillatoxins.

Computational Modeling : Use molecular docking or QSAR (quantitative structure-activity relationship) to predict interactions between this compound and biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.